molecular formula C17H22O3 B12544162 2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan CAS No. 143114-90-3

2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan

Cat. No.: B12544162
CAS No.: 143114-90-3
M. Wt: 274.35 g/mol
InChI Key: VFYKGOGEJRZWKU-UHFFFAOYSA-N
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Description

2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan is an organic compound belonging to the class of furanoid fatty acids. These compounds are characterized by a 5-alkylfuran-2-alkanoic acid structure. The compound is also known by its IUPAC name, 4-[2-(5-butylfuran-2-yl)ethyl]-2-methoxyphenol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan typically involves a multi-step process. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert specific functional groups to their reduced forms.

    Substitution: Common in aromatic compounds, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Conditions often involve the use of halogens or other electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of new materials and as a flavoring agent in food products

Mechanism of Action

The mechanism of action of 2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is a key aspect of its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan is unique due to its furan ring, which imparts distinct chemical properties and reactivity compared to similar compounds like zingerone and vanillylacetone.

Properties

CAS No.

143114-90-3

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

4-[2-(5-butylfuran-2-yl)ethyl]-2-methoxyphenol

InChI

InChI=1S/C17H22O3/c1-3-4-5-14-9-10-15(20-14)8-6-13-7-11-16(18)17(12-13)19-2/h7,9-12,18H,3-6,8H2,1-2H3

InChI Key

VFYKGOGEJRZWKU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(O1)CCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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